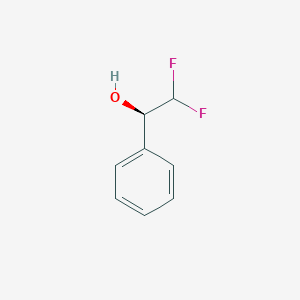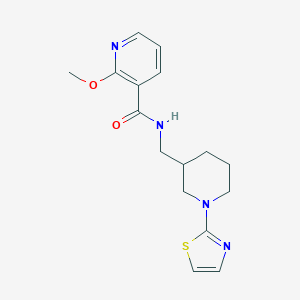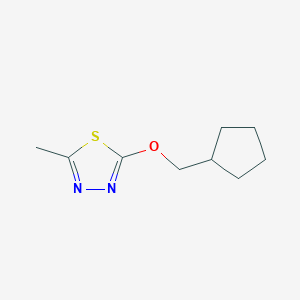
2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
科学的研究の応用
Pharmacological Activities
1,3,4-Thiadiazoles, including compounds like 2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole, are recognized for their diverse pharmacological activities. A study by Matysiak (2015) highlights their application in treating various human cancers, acting as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents. Additionally, they have been found effective in anti-inflammatory, antidepressant, analgesic, and anxiolytic treatments, impacting the central nervous system (Matysiak, 2015).
Anticancer Properties
A significant application of 1,3,4-thiadiazoles is in the field of cancer research. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives, finding some to be potent anticancer agents, particularly against Hepatocellular carcinoma cell lines (Gomha et al., 2017). Additionally, Gür et al. (2020) created Schiff bases from 1,3,4-thiadiazole compounds, showing high DNA protective ability and cytotoxicity against cancer cell lines (Gür et al., 2020).
Antimicrobial and Antioxidant Effects
1,3,4-Thiadiazoles also display antimicrobial properties. Azaam et al. (2017) synthesized α-aminophosphonates with thiadiazole moieties, demonstrating antioxidant and anticancer effects, particularly against HepG2 and MCF7 cell lines (Azaam et al., 2017). Sunil et al. (2010) found that triazolo-thiadiazoles exhibited potent antioxidant and anticancer activities in HepG2 cells (Sunil et al., 2010).
Inhibition of Enzymes
These compounds have been found to inhibit certain enzymes. For instance, 1,2,4-thiadiazoles, a related class, act as inhibitors targeting cysteine residues of proteins, as outlined by Tam et al. (2005) (Tam et al., 2005).
Potential in Pesticide Development
Zheng et al. (2010) explored the use of 5-methyl-1,2,3-thiadiazoles in developing novel pesticides. They demonstrated broad-spectrum activities against fungi and potent antivirus activities, suggesting their potential in pesticide development (Zheng et al., 2010).
特性
IUPAC Name |
2-(cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-10-11-9(13-7)12-6-8-4-2-3-5-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFHYMUWACJBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

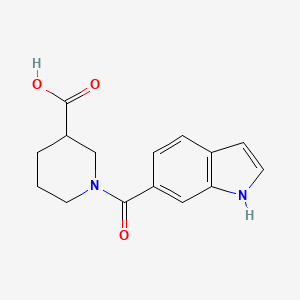


![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B2860085.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)
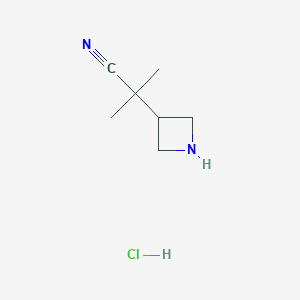
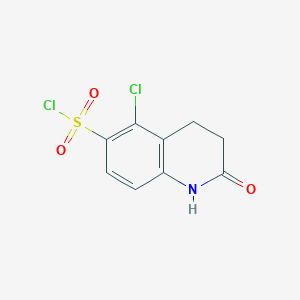

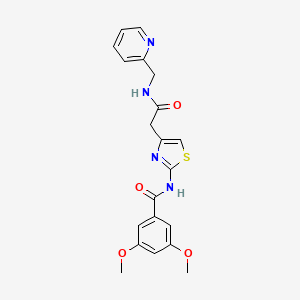
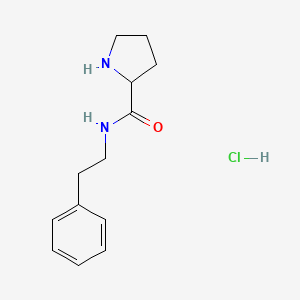
![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2860098.png)
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)
